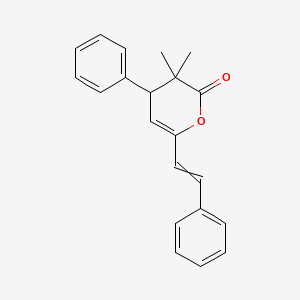
3,3-Dimethyl-4-phenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4-phenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with phenyl and phenylethenyl groups, contributing to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-phenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones under acidic or basic conditions to form the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-4-phenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and phenylethenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-phenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-4-phenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. The phenyl and phenylethenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways. The pyran ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-4-phenyl-4H-pyran-2-one
- 3,3-Dimethyl-4-phenyl-6-(2-phenylethenyl)-4H-pyran-2-one
Uniqueness
3,3-Dimethyl-4-phenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one stands out due to its specific substitution pattern and the presence of both phenyl and phenylethenyl groups
Propiedades
Número CAS |
820209-17-4 |
|---|---|
Fórmula molecular |
C21H20O2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-phenyl-6-(2-phenylethenyl)-4H-pyran-2-one |
InChI |
InChI=1S/C21H20O2/c1-21(2)19(17-11-7-4-8-12-17)15-18(23-20(21)22)14-13-16-9-5-3-6-10-16/h3-15,19H,1-2H3 |
Clave InChI |
WSXGICUXOQUMDS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C=C(OC1=O)C=CC2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14229968.png)

![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)
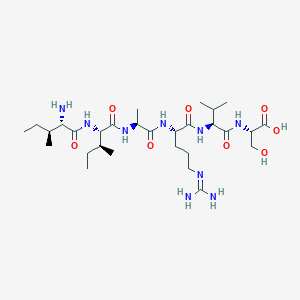
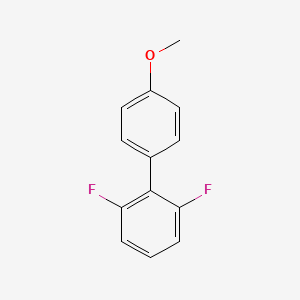
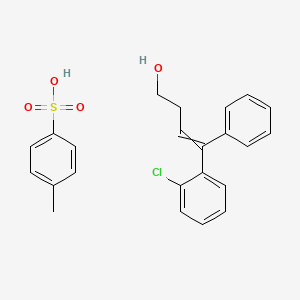
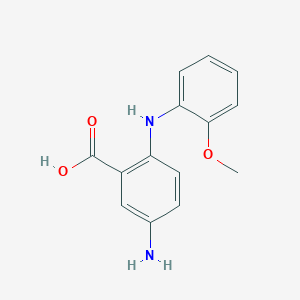
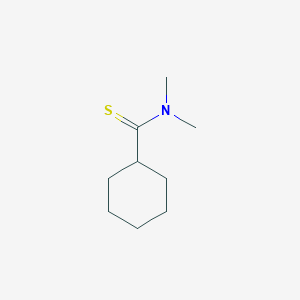
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
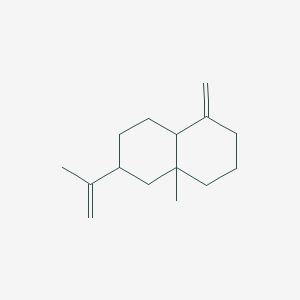
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)


